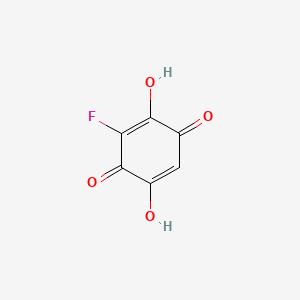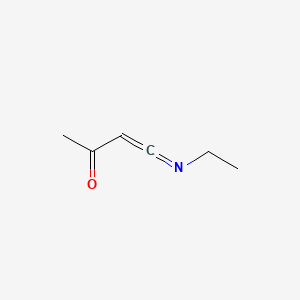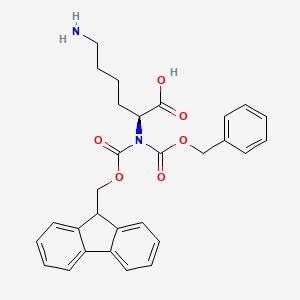
Z-Lys(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain assembly.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): Z-Lys(Fmoc)-OH is commonly synthesized using SPPS, where the amino acid is attached to a solid resin and sequentially reacted with other amino acids.
Solution-Phase Synthesis: This method involves the reaction of the amino acid with a suitable protecting group in solution, followed by purification steps.
Industrial Production Methods:
Large-Scale SPPS: Industrial production often employs automated SPPS systems to synthesize large quantities of peptides efficiently.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for continuous production and purification.
Types of Reactions:
Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the free amino group.
Coupling Reactions: this compound is coupled to other amino acids using coupling reagents like HBTU or DCC.
Oxidation and Reduction: These reactions are less common for this compound but can be performed under specific conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (N,N-Dimethylformamide).
Coupling: HBTU/HOBt in DMF, DCC in dichloromethane.
Major Products Formed:
Peptides: The primary product is the peptide chain, with this compound incorporated at the desired position.
Scientific Research Applications
Z-Lys(Fmoc)-OH is extensively used in:
Peptide Synthesis: It is a key building block in the synthesis of various peptides for research and therapeutic purposes.
Protein Engineering: Used to modify proteins and study their structure-function relationships.
Drug Development: Incorporated into peptide-based drugs for treating various diseases.
Biomaterials: Used in the creation of self-assembling peptides and hydrogels for biomedical applications.
Mechanism of Action
The mechanism by which Z-Lys(Fmoc)-OH exerts its effects depends on its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, ensuring that only the desired reactions occur. Once the Fmoc group is removed, the free amino group can participate in further reactions, such as peptide bond formation.
Molecular Targets and Pathways:
Peptide Bond Formation: The free amino group reacts with the carboxyl group of another amino acid to form a peptide bond.
Protein Interaction: The peptide containing this compound can interact with other biomolecules, influencing biological processes.
Comparison with Similar Compounds
Z-Arg(Fmoc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Z-Ala(Fmoc)-OH: Similar to Z-Lys(Fmoc)-OH but with alanine instead of lysine.
Z-Asp(Fmoc)-OH: Fmoc-protected aspartic acid.
Uniqueness:
Lysine Side Chain: this compound has a longer side chain compared to other amino acids, which can influence its reactivity and interactions.
Versatility: Its use in various peptide synthesis methods makes it a versatile tool in research and industry.
Properties
Molecular Formula |
C29H30N2O6 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxycarbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C29H30N2O6/c30-17-9-8-16-26(27(32)33)31(28(34)36-18-20-10-2-1-3-11-20)29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19,30H2,(H,32,33)/t26-/m0/s1 |
InChI Key |
AHYTWHAOUQNUIT-SANMLTNESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCCCN)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI)](/img/structure/B15351369.png)
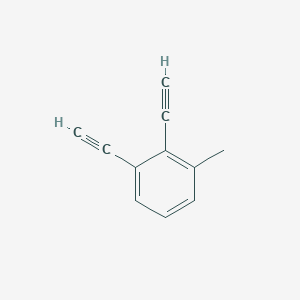
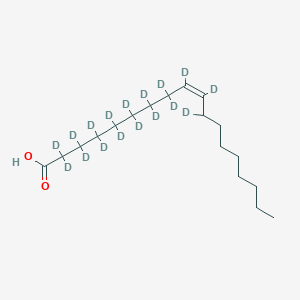
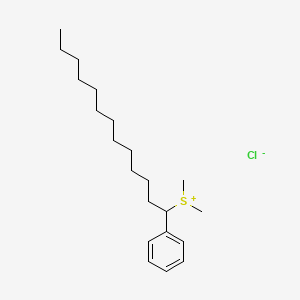
![[3-chloro-2,5-dimethoxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+);2-phenylethanamine](/img/structure/B15351374.png)
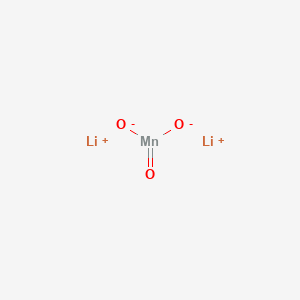
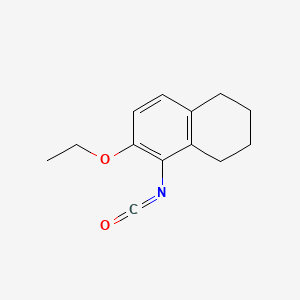
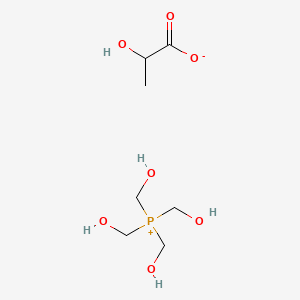
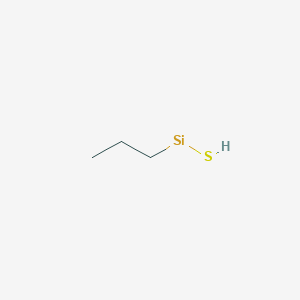
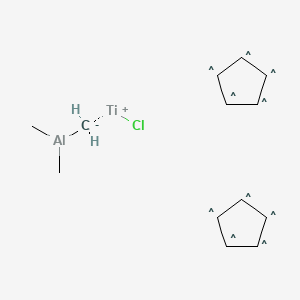
![[(naphthalen-1-yl)methyl][(1R,2R)-2-{[(naphthalen-1-yl)methyl]amino}-1,2-diphenylethyl]amine](/img/structure/B15351423.png)
